molecular formula C14H10IN B13662632 6-Iodo-2-phenyl-1H-indole

6-Iodo-2-phenyl-1H-indole

Cat. No.: B13662632
M. Wt: 319.14 g/mol
InChI Key: GUAQBZLMOYISBC-UHFFFAOYSA-N
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Description

6-Iodo-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-phenyl-1H-indole typically involves the iodination of 2-phenylindole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent like potassium iodate in an acidic medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-2-phenyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) and organometallic compounds can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

6-Iodo-2-phenyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-2-phenyl-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The iodine atom and phenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Similar Compounds:

    2-Phenylindole: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    6-Bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    2-Phenyl-1H-indole-3-carboxaldehyde: Contains an additional functional group, providing different chemical and biological properties.

Uniqueness: The combination of the indole ring, phenyl group, and iodine atom provides a versatile scaffold for various chemical and biological studies .

Properties

Molecular Formula

C14H10IN

Molecular Weight

319.14 g/mol

IUPAC Name

6-iodo-2-phenyl-1H-indole

InChI

InChI=1S/C14H10IN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H

InChI Key

GUAQBZLMOYISBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)I

Origin of Product

United States

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